molecular formula C20H23N3O2 B5301501 1-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-(2-pyridinyl)piperazine

1-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-(2-pyridinyl)piperazine

Cat. No. B5301501
M. Wt: 337.4 g/mol
InChI Key: MHPVRRMNCKHQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-(2-pyridinyl)piperazine, commonly known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 is a piperazine derivative that exhibits high affinity for the serotonin 5-HT1A receptor, making it a promising candidate for the treatment of various neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of MP-10 is not fully understood, but it is believed to exert its effects through the activation of the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and cognitive function, and its activation has been shown to produce anxiolytic, antidepressant, and antipsychotic-like effects. MP-10 has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and glutamate, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MP-10 has been shown to produce a range of biochemical and physiological effects in preclinical models. It has been shown to increase the levels of serotonin and dopamine in certain brain regions, suggesting its potential use in the treatment of disorders associated with these neurotransmitters. Additionally, MP-10 has been shown to reduce the levels of cortisol, a stress hormone, suggesting its potential use in the treatment of stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of MP-10 is its high affinity for the serotonin 5-HT1A receptor, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders. However, the synthesis of MP-10 is a complex process that requires expertise in organic chemistry, which may limit its availability for research purposes. Additionally, the mechanism of action of MP-10 is not fully understood, which may limit its potential use in the treatment of certain disorders.

Future Directions

There are several future directions for the research and development of MP-10. One potential direction is the optimization of its chemical structure to improve its pharmacological properties and reduce its side effects. Additionally, further studies are needed to elucidate the mechanism of action of MP-10 and its potential use in the treatment of various neurological and psychiatric disorders. Finally, clinical trials are needed to assess the safety and efficacy of MP-10 in humans.

Synthesis Methods

The synthesis of MP-10 involves several steps, starting with the reaction of 4-aminobenzoyl chloride with 2-methyl-2-propen-1-ol in the presence of triethylamine. This is followed by the reaction of the resulting intermediate with 2-chloropyridine and piperazine to yield MP-10. The synthesis of MP-10 is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

MP-10 has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to exhibit anxiolytic, antidepressant, and antipsychotic-like effects in animal models, making it a promising candidate for the treatment of anxiety, depression, and schizophrenia. Additionally, MP-10 has been shown to improve cognitive function and memory in animal models, suggesting its potential use in the treatment of cognitive disorders such as Alzheimer's disease.

properties

IUPAC Name

[4-(2-methylprop-2-enoxy)phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-16(2)15-25-18-8-6-17(7-9-18)20(24)23-13-11-22(12-14-23)19-5-3-4-10-21-19/h3-10H,1,11-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPVRRMNCKHQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Methylprop-2-enoxy)phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone

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